

# Chiral 1,4-Oxazepanes: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

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## Compound of Interest

Compound Name: 1,4-Oxazepan-6-one

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The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensionality and ability to present diverse pharmacophoric features have made it an attractive core for the development of novel therapeutics. This technical guide provides an in-depth overview of chiral 1,4-oxazepanes, focusing on their synthesis, physicochemical and biological properties, and their burgeoning role in drug discovery, particularly as modulators of key biological targets.

## Physicochemical and Spectroscopic Properties of Chiral 1,4-Oxazepanes

The introduction of stereocenters into the 1,4-oxazepane ring allows for fine-tuning of its pharmacological and pharmacokinetic properties. The following tables summarize key physicochemical and spectroscopic data for a selection of chiral 1,4-oxazepane derivatives reported in the literature.

Table 1: Physicochemical Properties of Selected Chiral 1,4-Oxazepanes

Compound Reference	Molecular Formula	Melting Point (°C)	Boiling Point (°C)	Specific Optical Rotation [α] <sub>D</sub> (c, solvent)
(2R,5S)-4-((2-Aminophenyl)sulfonyl)-2-phenyl-1,4-oxazepane-5-carboxamide	C <sub>17</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub> S	185-187	Not Reported	-36.2° (c 0.00062, MeCN) <a href="#">[1]</a>
(R)-4-(2-hydroxy-1-phenyl-ethylamino)-pent-3-en-2-one	C <sub>13</sub> H <sub>17</sub> NO <sub>2</sub>	Not Reported	Not Reported	Not Reported
(3R)-5,7-dimethyl-3-phenyl-2,3-dihydro- <a href="#">[2]</a> <a href="#">[3]</a> oxazepinium trifluoroborate	C <sub>13</sub> H <sub>16</sub> BF <sub>3</sub> NO	Not Reported	Not Reported	Not Reported

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for a Representative Chiral 1,4-Oxazepine DerivativeCompound: (2R,5S)-4-((2-Aminophenyl)sulfonyl)-2-phenyl-1,4-oxazepane-5-carboxamide[\[1\]](#)

Position	<sup>1</sup> H NMR Chemical Shift (δ, ppm)	<sup>13</sup> C NMR Chemical Shift (δ, ppm)
2	5.25 (dd, J = 9.5, 3.5 Hz)	78.5
3a	3.65 (dd, J = 14.0, 9.5 Hz)	55.2
3b	3.20 (dd, J = 14.0, 3.5 Hz)	
5	4.20 (t, J = 6.0 Hz)	58.0
6a	2.15-2.25 (m)	30.5
6b	1.95-2.05 (m)	
7a	3.80-3.90 (m)	68.5
7b	3.55-3.65 (m)	
Phenyl-C'	7.25-7.40 (m)	127.5, 128.5, 129.0, 138.0
Sulfonyl-C''	6.70-7.60 (m)	118.0, 120.0, 132.0, 134.0, 115.0, 148.0

## Pharmacological Activity of Chiral 1,4-Oxazepanes

Chiral 1,4-oxazepanes have demonstrated significant activity against a range of biological targets, highlighting their potential in various therapeutic areas.

Table 3: Biological Activity of Selected Chiral 1,4-Oxazepane Derivatives

Compound/Derivative Class	Target	Activity Metric	Value	Therapeutic Area
3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives	ROCK I	IC <sub>50</sub>	93 nM[4]	Glaucoma
3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives	ROCK II	IC <sub>50</sub>	3 nM[4]	Glaucoma
2,4-disubstituted 1,4-oxazepanes	Dopamine D4 Receptor	Ki	Varies with substitution	Schizophrenia, CNS disorders

## Experimental Protocols for the Synthesis of Chiral 1,4-Oxazepanes

The asymmetric synthesis of 1,4-oxazepanes is crucial for exploring their therapeutic potential. Below are representative experimental protocols for the enantioselective synthesis of these heterocyclic cores.

### Protocol 1: Enantioselective Desymmetrization of 3-Substituted Oxetanes

This method provides access to chiral 1,4-benzoxazepines through a Brønsted acid-catalyzed enantioselective desymmetrization of prochiral 3-substituted oxetanes.[5][6]

Materials:

- Substituted 2-(oxetan-3-yl)aniline derivative (1.0 equiv)
- Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (10 mol%)

- Anhydrous solvent (e.g., toluene or xylene)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried reaction vessel under an inert atmosphere, add the substituted 2-(oxetan-3-yl)aniline derivative and the chiral phosphoric acid catalyst.
- Add the anhydrous solvent via syringe.
- Stir the reaction mixture at the specified temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantioenriched 1,4-benzoxazepine.
- Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

## Protocol 2: Stereoselective Haloetherification for the Synthesis of Polysubstituted Chiral 1,4-Oxazepanes

This substrate-controlled diastereoselective approach utilizes a haloetherification reaction to construct polysubstituted chiral 1,4-oxazepanes.<sup>[2][7]</sup>

Materials:

- Chiral homoallylic amine (1.0 equiv)
- Halogen source (e.g., N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)) (1.1 equiv)
- Anhydrous solvent (e.g., dichloromethane or acetonitrile)
- Inert atmosphere (Nitrogen or Argon)

**Procedure:**

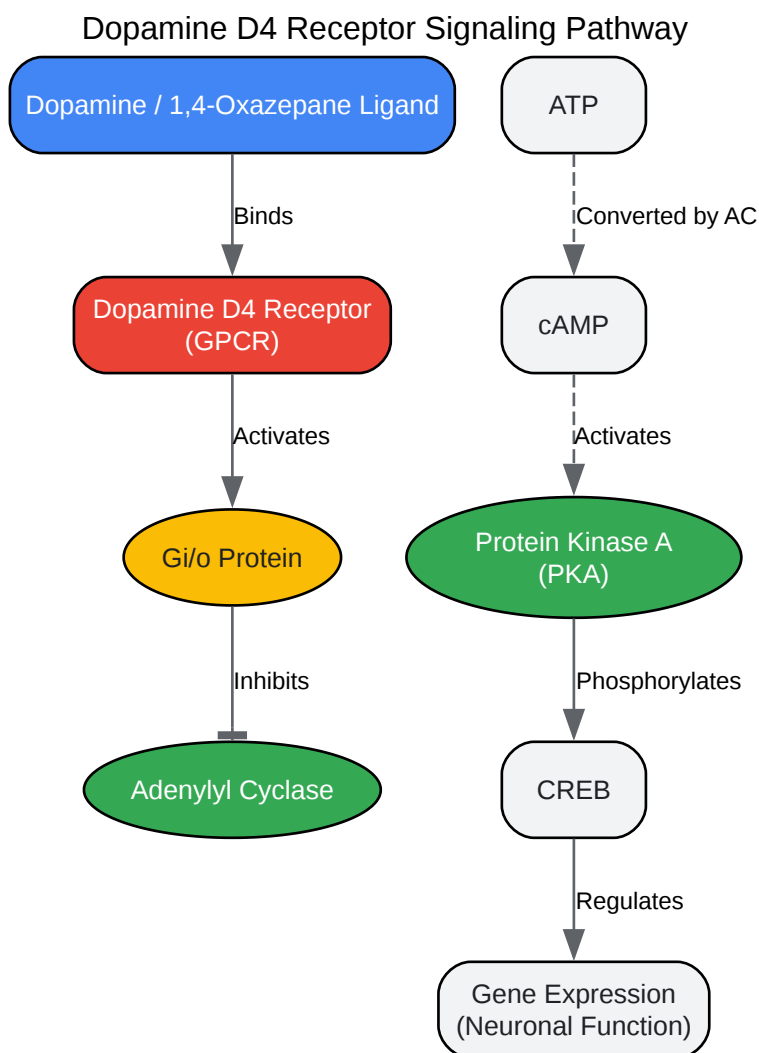
- Dissolve the chiral homoallylic amine in the anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere.
- Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
- Add the halogen source portion-wise, maintaining the reaction temperature.
- Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the chiral 1,4-oxazepane.
- Characterize the product by NMR spectroscopy and determine the diastereomeric ratio.

## Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental processes is essential for understanding the significance and development of chiral 1,4-oxazepanes.

### Dopamine D4 Receptor Signaling Pathway

Several 1,4-oxazepane derivatives have shown selectivity for the dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. [8][9] Activation of the D4 receptor by dopamine or a synthetic ligand initiates a signaling cascade that modulates neuronal excitability.

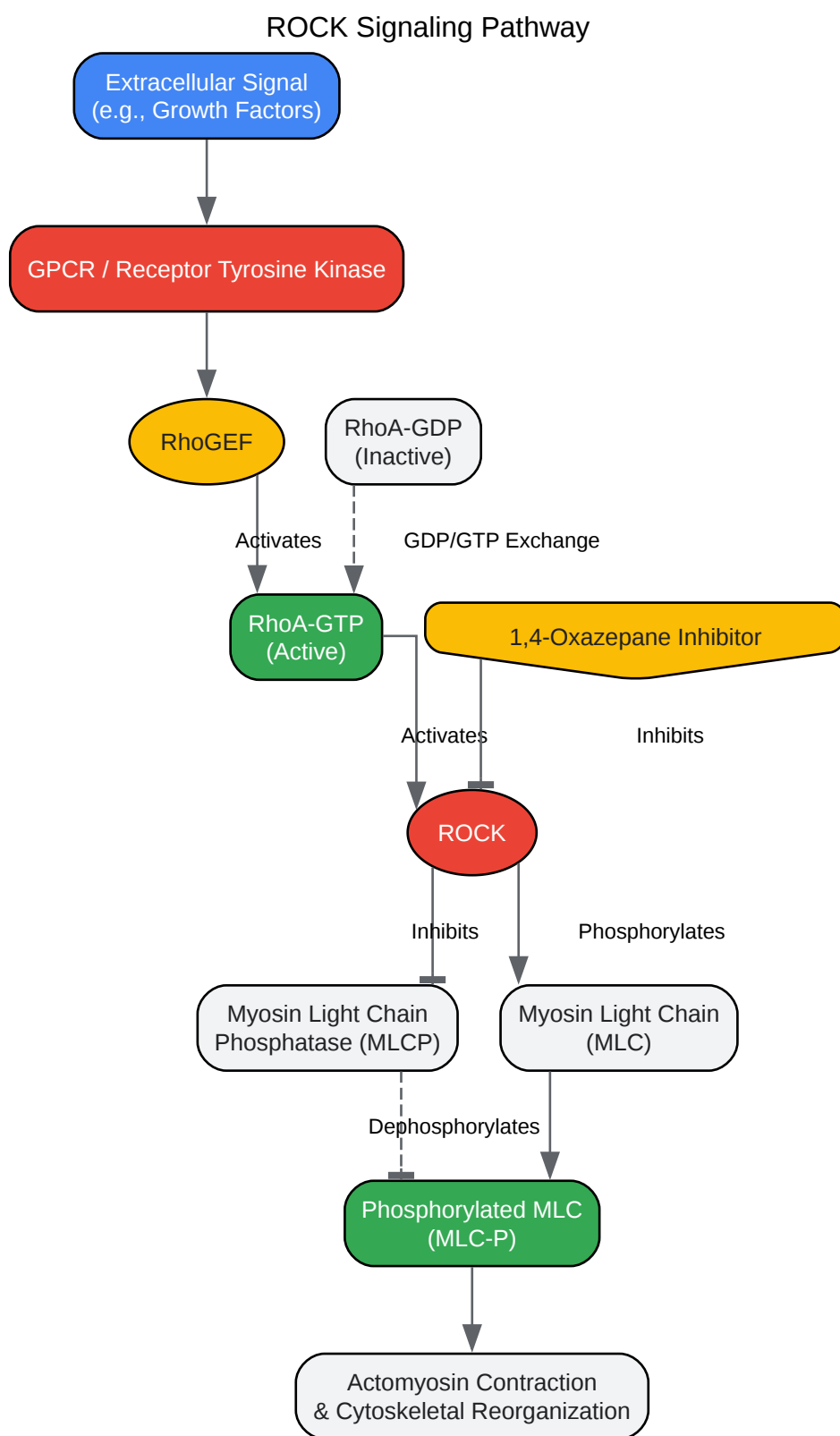


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Dopamine D4 Receptor Signaling Cascade.

## ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of cell shape, motility, and contraction.[3][10][11][12] Dysregulation of this pathway is implicated in various diseases, including glaucoma and cancer. Chiral 1,4-oxazepanes have emerged as potent ROCK inhibitors.



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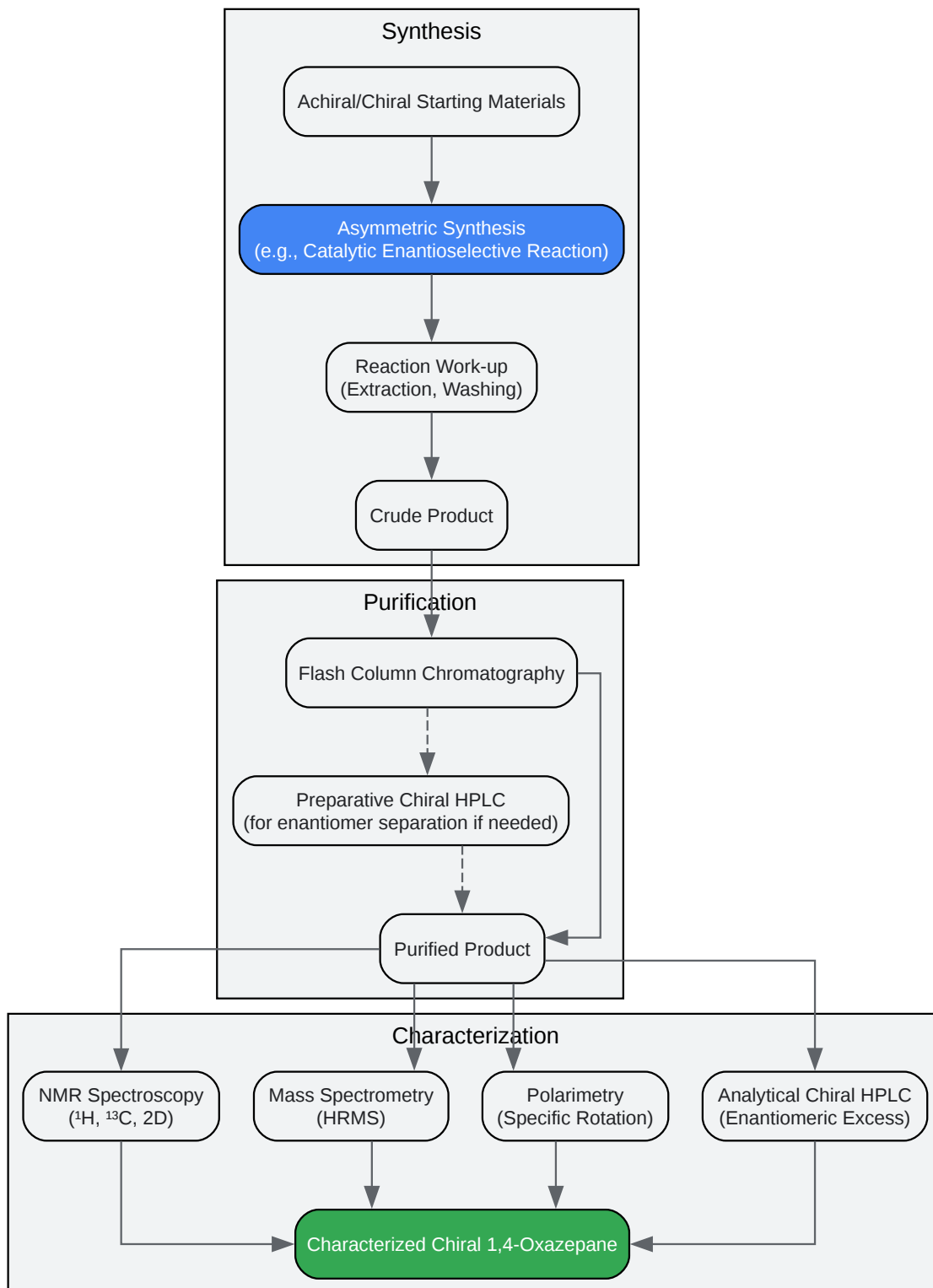
ROCK Signaling Pathway and Inhibition.



## Experimental Workflow for Synthesis and Characterization of Chiral 1,4-Oxazepanes

The development of novel chiral 1,4-oxazepanes follows a structured experimental workflow, from initial synthesis to comprehensive characterization.

## Experimental Workflow for Chiral 1,4-Oxazepane Synthesis

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Synthesis and Characterization Workflow.

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